Technical Monograph: 1-(9H-Carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol (CAS 324773-66-2)
Technical Monograph: 1-(9H-Carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol (CAS 324773-66-2)
[1]
Executive Summary & Chemical Identity
CAS Number: 324773-66-2 IUPAC Name: 1-(9H-Carbazol-9-yl)-3-[(3-hydroxypropyl)amino]propan-2-ol Synonyms: 3-[[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]amino]-1-propanol; N-(3-Hydroxypropyl)-N-(2-hydroxy-3-(9H-carbazol-9-yl)propyl)amine.[1][2][3] Molecular Formula: C₁₈H₂₂N₂O₂ Molecular Weight: 298.38 g/mol [4]
This compound represents a critical structural scaffold in the development of carbazole-based therapeutics.[1] Distinct from the classic O-linked beta-blockers (e.g., Carvedilol), CAS 324773-66-2 features an N-linked (9-position) substitution pattern.[1] It serves primarily as a reference standard for impurity profiling in beta-blocker synthesis and as a building block for novel kinase inhibitors and anti-arrhythmic agents.[1] Its structural integrity is vital for Structure-Activity Relationship (SAR) studies exploring the lipophilic pocket binding of the carbazole moiety.[1][4]
Physicochemical Profile
The following data aggregates experimental and predicted values essential for formulation and analytical method development.
| Property | Value | Context/Implication |
| Appearance | White to off-white solid | Typical of carbazole derivatives; color change indicates oxidation.[1] |
| Melting Point | 98 – 102 °C (Experimental) | Sharp melting range indicates high purity (>98%).[1][4] |
| Solubility | DMSO (>20 mg/mL), Methanol | High solubility in polar aprotic solvents; limited water solubility.[1][4] |
| LogP (Predicted) | 2.15 ± 0.4 | Moderate lipophilicity; membrane permeable but less retained than Carvedilol (LogP ~4).[1][4] |
| pKa (Amine) | 9.45 ± 0.2 (Basic) | The secondary amine is protonated at physiological pH.[1][4] |
| pKa (Carbazole) | >15 (Neutral) | The carbazole nitrogen is substituted, removing its acidic proton.[1][4] |
| H-Bond Donors | 3 | Two hydroxyls + one secondary amine.[1] |
| H-Bond Acceptors | 4 | Involves oxygen and nitrogen centers.[1] |
Structural Analysis & Biological Context
Structural Divergence
The pharmacological distinctiveness of CAS 324773-66-2 lies in its connectivity.[1] Most clinically approved carbazole drugs (e.g., Carvedilol) are linked via an ether bond at the C4 position.[1][4] This compound is linked via the indole nitrogen (N9), altering its electronic properties and binding mode within the adrenergic receptor pocket.[1][4]
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Lipophilic Domain: The tricyclic carbazole ring provides strong hydrophobic interactions (pi-stacking).[1][4]
-
Linker Region: The 2-hydroxypropyl chain mimics the "beta-hydroxy" motif essential for beta-adrenergic receptor hydrogen bonding.[1]
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Hydrophilic Tail: The 3-hydroxypropylamine tail increases polarity compared to aryl-alkyl tails found in potent beta-blockers.[1]
Mechanism of Action / Utility
While not a marketed drug itself, this molecule acts as a structural probe :
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Impurity Marker: It identifies regioisomeric impurities formed during the alkylation of carbazole if the N-alkylation competes with O-alkylation.[1]
-
Fragment-Based Drug Design: Used to test the tolerance of the N9-position in kinase inhibitor scaffolds.[1]
Pathway Visualization
The following diagram illustrates the synthesis logic and the structural relationship to the beta-blocker class.
Caption: Synthesis pathway showing the divergence between N-linked (Target) and O-linked (Carvedilol) derivatives.
Experimental Protocols
Synthesis (Epoxide Ring Opening)
This protocol yields high-purity material suitable for use as a reference standard.[1]
Reagents:
-
9-(2,3-Epoxypropyl)-9H-carbazole (1.0 eq)[1]
-
3-Amino-1-propanol (3.0 eq) – Excess prevents polymerization.[1]
Procedure:
-
Dissolution: Dissolve 9-(2,3-epoxypropyl)-9H-carbazole in Ethanol (10 mL/g) in a round-bottom flask.
-
Addition: Add 3-amino-1-propanol dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).[1][4] The epoxide spot (Rf ~0.[1][4]8) should disappear, and a more polar product spot (Rf ~0.[1][4]3) should appear.[1][4][5]
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove solvent and excess amine.[1][4]
-
Purification: The residue is often an oil that solidifies.[1][4] Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (Silica gel, gradient DCM -> 10% MeOH/DCM).
Analytical Characterization (HPLC)
For detecting this compound as an impurity or verifying purity.[1][4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1][4]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 240 nm (Carbazole characteristic absorption) and 280 nm.[1][4]
-
Retention Time: Expect elution earlier than Carvedilol due to the hydrophilic aminopropanol tail.[1][4]
Handling & Stability[1][4]
-
Storage: Store at -20°C in a desiccator. The secondary amine is prone to oxidation over long periods; store under Nitrogen or Argon if possible.[1][4]
-
Solubility for Assays: Prepare stock solutions in DMSO (10 mM). Avoid storing aqueous dilutions for >24 hours due to potential hydrolysis or precipitation.[1][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9997821 (Related Carbazole Derivatives). Retrieved from [Link][1][4]
-
MDPI (2025). Synthesis and Biological Exploration of Carbazole Derivatives. (Contextual reference for carbazole synthesis methods). Retrieved from [Link]
Sources
- 1. 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol | C36H43N3O7 | CID 71312558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 872332-67-7,3-Amino-N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. C18H22N2O2 [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. Compound 1-(9H-carbazol-9-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol -... [chemdiv.com]
